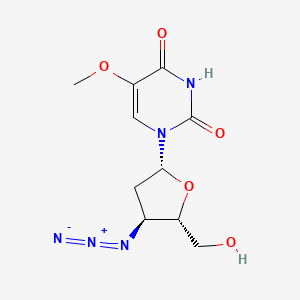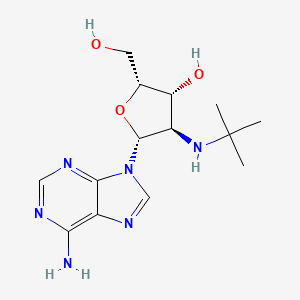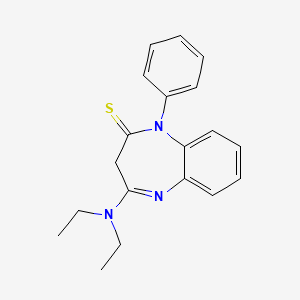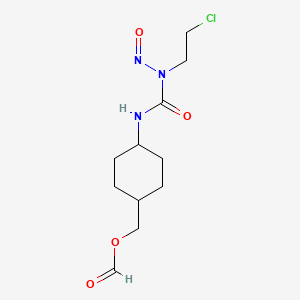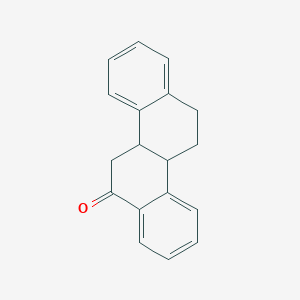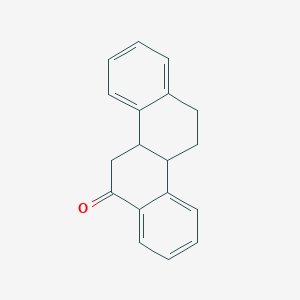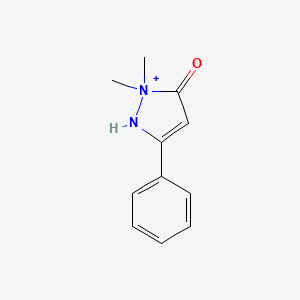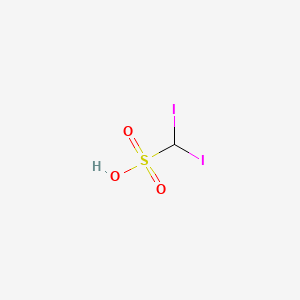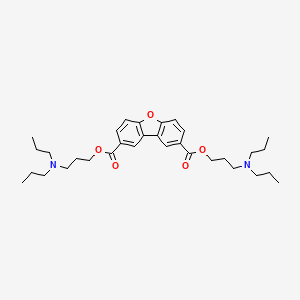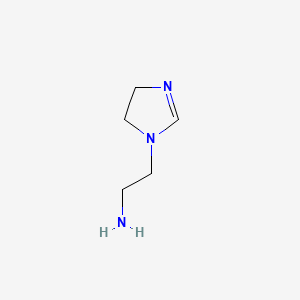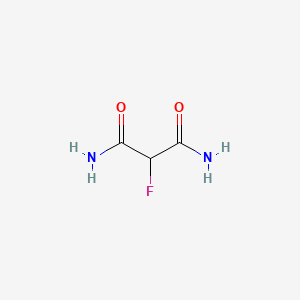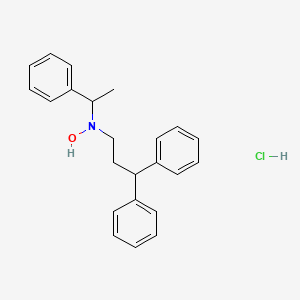
Oxydilin hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxydilin hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. It is known for its unique properties and effectiveness in specific reactions and processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxydilin hydrochloride typically involves the reaction of a precursor compound with hydrochloric acid under controlled conditions. The process may include steps such as refluxing, distillation, and crystallization to obtain the pure compound. Common reagents used in the synthesis include hydroxylamine hydrochloride and pyridine .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and automated systems to ensure consistency and purity. The process is optimized for high yield and minimal environmental impact, often incorporating green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxydilin hydrochloride undergoes various chemical reactions, including:
Reduction: It can be reduced using reducing agents such as sodium borohydride (NaBH4) to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Hydrochloric acid (HCl) and other nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Oxydilin hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of oxydilin hydrochloride involves its interaction with specific molecular targets and pathways. It may act by inhibiting or activating enzymes, binding to receptors, or altering cellular processes. The exact mechanism depends on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxybutynin: An antimuscarinic agent used to treat overactive bladder.
Oxycodone: An opioid used for pain management.
Cyclizine: An antihistamine used to treat nausea and vomiting.
Uniqueness
Oxydilin hydrochloride is unique in its specific chemical structure and reactivity, which allows it to participate in a variety of chemical reactions and applications. Its versatility and effectiveness in different fields make it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
84388-97-6 |
|---|---|
Formule moléculaire |
C23H26ClNO |
Poids moléculaire |
367.9 g/mol |
Nom IUPAC |
N-(3,3-diphenylpropyl)-N-(1-phenylethyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C23H25NO.ClH/c1-19(20-11-5-2-6-12-20)24(25)18-17-23(21-13-7-3-8-14-21)22-15-9-4-10-16-22;/h2-16,19,23,25H,17-18H2,1H3;1H |
Clé InChI |
HRELHXQVJMBTEA-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)N(CCC(C2=CC=CC=C2)C3=CC=CC=C3)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


